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molecular formula C25H19NO B8390018 (4-(N,N-Diphenylamino)phenyl)(phenyl)methanone

(4-(N,N-Diphenylamino)phenyl)(phenyl)methanone

Cat. No. B8390018
M. Wt: 349.4 g/mol
InChI Key: QNRCTABAMPXVIP-UHFFFAOYSA-N
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Patent
US08476474B2

Procedure details

(4-bromophenyl)(phenyl)methanone (5.0 g, 19.2 mmol) and diphenylamine (4.2 g, 25.0 mmol) were dissolved in 150 mL of toluene under a nitrogen atmosphere, and then tris(benzylidene acetone dipalladium) (0.4 g, 0.4 mmol) was added thereto under nitrogen. Also, P(t-Bu)3 (0.8 g, 3.8 mmol) was added to the reaction mixture solution, followed by addition of NaOBut (5.5 g, 57.7 mmol). The reaction mixture solution was refluxed and stirred for 24 hours. After the reaction was over, the reaction mixture solution was filtered through a thin silica pad at a high temperature to thereby remove palladium. The filtrate was concentrated, and passed through a silica gel column by using hexane-dichloromethane 7:3 as an eluant. After the solvent was removed, the residue material was dried in vacuum to thereby obtain a white solid (5.6 g, yield: 84%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
tris(benzylidene acetone dipalladium)
Quantity
0.4 g
Type
reactant
Reaction Step Two
Quantity
0.8 g
Type
reactant
Reaction Step Three
Name
Yield
84%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([C:8]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[O:9])=[CH:4][CH:3]=1.[C:16]1([NH:22][C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.P(C(C)(C)C)(C(C)(C)C)C(C)(C)C>C1(C)C=CC=CC=1>[C:23]1([N:22]([C:16]2[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=2)[C:2]2[CH:7]=[CH:6][C:5]([C:8]([C:10]3[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=3)=[O:9])=[CH:4][CH:3]=2)[CH:24]=[CH:25][CH:26]=[CH:27][CH:28]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C(=O)C1=CC=CC=C1
Name
Quantity
4.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)NC1=CC=CC=C1
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
tris(benzylidene acetone dipalladium)
Quantity
0.4 g
Type
reactant
Smiles
Step Three
Name
Quantity
0.8 g
Type
reactant
Smiles
P(C(C)(C)C)(C(C)(C)C)C(C)(C)C

Conditions

Stirring
Type
CUSTOM
Details
stirred for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
followed by addition of NaOBut (5.5 g, 57.7 mmol)
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture solution was refluxed
FILTRATION
Type
FILTRATION
Details
was filtered through a thin silica pad at a high temperature to thereby remove palladium
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
After the solvent was removed
CUSTOM
Type
CUSTOM
Details
the residue material was dried in vacuum

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C1(=CC=CC=C1)N(C1=CC=C(C=C1)C(=O)C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.6 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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